molecular formula C10H6Br2N4 B6361775 3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240568-38-0

3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No.: B6361775
CAS No.: 1240568-38-0
M. Wt: 341.99 g/mol
InChI Key: RIWGMNVIFUDZNQ-UHFFFAOYSA-N
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Description

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a triazole ring substituted with two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a benzonitrile derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would reduce the nitrile group to an amine.

Scientific Research Applications

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to the presence of both the benzonitrile and the dibromo-triazole moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-2-7(4-8)5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGMNVIFUDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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